molecular formula C13H12BrN3OS B7519337 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide

1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide

Numéro de catalogue B7519337
Poids moléculaire: 338.22 g/mol
Clé InChI: GEBGHGOCTSMNDB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide, also known as BRP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BRP belongs to the class of cyclopropane carboxamide derivatives, which are known for their ability to interact with various biological targets.

Mécanisme D'action

The exact mechanism of action of 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. In cancer research, 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide has been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication, leading to the inhibition of cancer cell growth. In addition, 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide has been shown to interact with the cannabinoid receptor CB1, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects, depending on the target it interacts with. In cancer research, 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In addition, 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide has been shown to possess anti-inflammatory properties, leading to the inhibition of pro-inflammatory cytokines and chemokines. Furthermore, 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide in lab experiments is its high potency and selectivity towards its biological targets. In addition, 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide has shown low toxicity in preclinical studies, making it a potential candidate for further development. However, one limitation of using 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Orientations Futures

There are several future directions for the study of 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide. One potential direction is the development of 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide and its interactions with various biological targets. Furthermore, the development of more potent and selective derivatives of 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Méthodes De Synthèse

The synthesis of 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide involves the reaction of 1-(4-bromophenyl)cyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine to yield the final product, 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide.

Applications De Recherche Scientifique

1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In addition, 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurological disorders such as Alzheimer's disease.

Propriétés

IUPAC Name

1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3OS/c1-8-16-17-12(19-8)15-11(18)13(6-7-13)9-2-4-10(14)5-3-9/h2-5H,6-7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBGHGOCTSMNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2(CC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.